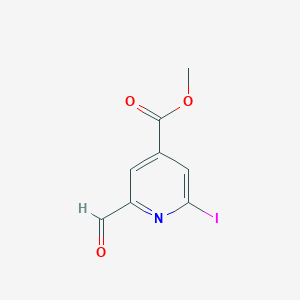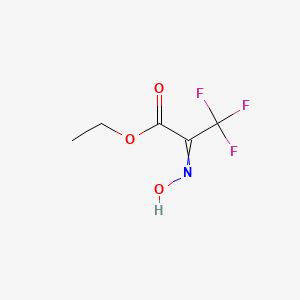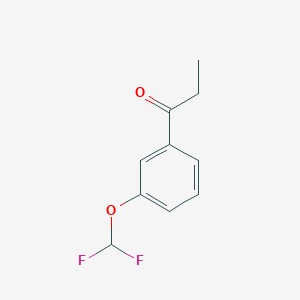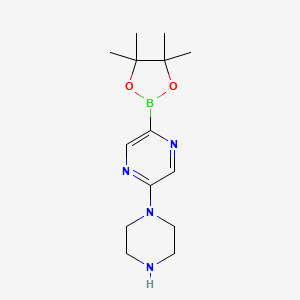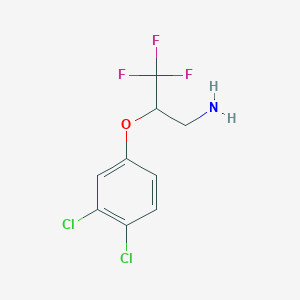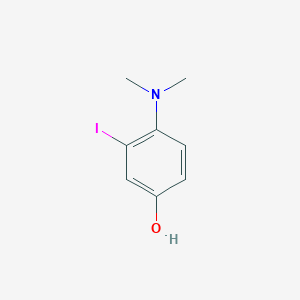
3-(2,4-Dimethoxy-phenyl)-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the product. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxyphenyl isothiocyanate: Shares the 2,4-dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
2-Methoxyphenyl isocyanate: Similar in structure but lacks the second methoxy group on the phenyl ring.
Uniqueness
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the 2,4-dimethoxyphenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
XFHIZZDDEYAPPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2C(=O)NCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)



